1,2,4-Benzotriazin-3-ylmethanol

Medicinal Chemistry Fragment-Based Drug Discovery SAR Exploration

1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0; SMILES: OCc1nnc2ccccc2n1) is a 3‑substituted 1,2,4‑benzotriazine derivative with molecular formula C₈H₇N₃O and molecular weight 161.16 g·mol⁻¹. It belongs to the 1,2,4‑benzotriazine heterocycle family—an electron‑deficient aromatic scaffold distinguished from isomeric 1,2,3‑benzotriazines and from isosteric quinoxalines and quinazolines by the specific arrangement of three endocyclic nitrogen atoms.

Molecular Formula C8H7N3O
Molecular Weight 161.164
CAS No. 342410-94-0
Cat. No. B2680018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Benzotriazin-3-ylmethanol
CAS342410-94-0
Molecular FormulaC8H7N3O
Molecular Weight161.164
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N=N2)CO
InChIInChI=1S/C8H7N3O/c12-5-8-9-6-3-1-2-4-7(6)10-11-8/h1-4,12H,5H2
InChIKeyHPDGZUWBMWABKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0): Procurement-Relevant Identity, Scaffold Class, and Physicochemical Baseline


1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0; SMILES: OCc1nnc2ccccc2n1) is a 3‑substituted 1,2,4‑benzotriazine derivative with molecular formula C₈H₇N₃O and molecular weight 161.16 g·mol⁻¹ . It belongs to the 1,2,4‑benzotriazine heterocycle family—an electron‑deficient aromatic scaffold distinguished from isomeric 1,2,3‑benzotriazines and from isosteric quinoxalines and quinazolines by the specific arrangement of three endocyclic nitrogen atoms [1]. The compound is classified as a research chemical building block and is supplied by multiple vendors at a minimum purity of 95% . The 3‑hydroxymethyl substituent provides a primary alcohol functional handle that is absent in simpler 3‑alkyl or 3‑amino benzotriazine analogs, enabling oxidation‑state diversification and direct conjugation strategies .

Why 1,2,4-Benzotriazin-3-ylmethanol Cannot Be Replaced by Common 3‑Alkyl, 3‑Amino, or Isosteric Heterocycle Analogs


The 1,2,4‑benzotriazine nucleus carries three contiguous nitrogen atoms, conferring an electron‑deficient character and reduction potential distinct from the two‑nitrogen quinoxaline (1,4‑diazine) and quinazoline (1,3‑diazine) systems [1]. Within the 1,2,4‑benzotriazine class, the 3‑hydroxymethyl substituent occupies a unique reactivity space: it is a primary alcohol capable of oxidation to the 3‑carbaldehyde (CAS 1542074-97-4) or 3‑carboxylic acid (CAS 64241-51-6), conversion to a 3‑halomethyl leaving group, or esterification—transformations that the simpler 3‑methyl analog (CAS 6299-94-1; MW 145.16, C₈H₇N₃) cannot undergo . The isosteric quinoxalin-2-ylmethanol (CAS 41242-94-8; MW 160.17, C₉H₈N₂O) shares the hydroxymethyl functional group but bears a different heterocyclic core with only two nitrogen atoms, altering its electronic profile, hydrogen‑bonding capacity, and metal‑coordination geometry [2]. A procurement decision that substitutes any of these analogs therefore changes not only the molecular weight and elemental composition but also the downstream synthetic possibilities and the electronic properties of the final compound series.

Quantitative Differentiation Evidence for 1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0) Versus Its Closest Analogs


Molecular Weight and Elemental Composition versus 3‑Methyl-1,2,4‑benzotriazine and Parent 1,2,4‑Benzotriazine

1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0) has a molecular weight of 161.16 g·mol⁻¹ and formula C₈H₇N₃O, representing a +16.00 Da mass shift (+one oxygen atom) relative to 3‑methyl-1,2,4‑benzotriazine (CAS 6299-94-1; MW 145.16, C₈H₇N₃) and a +30.02 Da shift relative to the parent 1,2,4‑benzotriazine (CAS 254-87-5; MW 131.13, C₇H₅N₃) . Replacement of the methyl group (−CH₃) with hydroxymethyl (−CH₂OH) introduces both a hydrogen‑bond donor and an additional acceptor, altering the compound's capacity for intermolecular interactions without changing the skeletal carbon count [1].

Medicinal Chemistry Fragment-Based Drug Discovery SAR Exploration

Hydroxymethyl Functional Handle Enables Three Oxidation-State Diversification Pathways Absent in 3‑Methyl and 3‑Unsubstituted Analogs

The 3‑hydroxymethyl substituent in 1,2,4‑benzotriazin-3-ylmethanol can be chemoselectively oxidized to the 3‑carbaldehyde (CAS 1542074-97-4; two‑electron oxidation) and further to the 3‑carboxylic acid (CAS 64241-51-6; four‑electron oxidation; MW 175.15, C₈H₅N₃O₂), both of which are commercially cataloged as discrete compounds . The 3‑methyl analog (CAS 6299-94-1) and the parent 1,2,4‑benzotriazine (CAS 254-87-5) lack this oxidation‑state ladder: the methyl group requires harsh radical‑mediated or transition‑metal‑catalyzed C−H oxidation conditions that are not chemoselective in the presence of the electron‑deficient triazine ring [1]. Additionally, the hydroxymethyl group can be converted to a 3‑chloromethyl or 3‑bromomethyl electrophile for nucleophilic displacement, or esterified for prodrug strategies—transformations that are structurally precluded for the 3‑methyl and 3‑H analogs [2].

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Procurement Purity Benchmarking: Minimum 95% Across Multiple Independent Suppliers

1,2,4-Benzotriazin-3-ylmethanol is available from at least five independent suppliers at a certified minimum purity of 95%: CymitQuimica (Biosynth brand, 95%+), Leyan (95%), Chemenu (95%+), Hoelzel Biotech (Biosynth source), and MDFCW (research chemical grade) . Pricing for 50 mg ranges from €522 (CymitQuimica) with a ~55‑day lead time, while 25 mg is available from Hoelzel Biotech and 500 mg from CymitQuimica at €1,435 . In contrast, the closest analog 3‑methyl-1,2,4‑benzotriazine (CAS 6299-94-1) is available at 97% purity and the quinoxaline isostere quinoxalin-2-ylmethanol (CAS 41242-94-8) at 95% purity from Enamine . The multi‑vendor sourcing of the target compound at consistent purity provides supply‑chain redundancy not available for the 3‑carbaldehyde analog (CAS 1542074-97-4), which is listed as discontinued at CymitQuimica .

Chemical Procurement Quality Assurance Vendor Comparison

Non-Hazardous Shipping Classification versus Quinoxalin-2-ylmethanol (H302–H335 Hazard Codes)

1,2,4-Benzotriazin-3-ylmethanol is classified by its manufacturer (Biosynth) as 'Not controlled, not hazardous for shipping' and requires no dry ice or cool pack [1]. In direct contrast, the isosteric heterocycle quinoxalin-2-ylmethanol (CAS 41242-94-8; MW 160.17) carries hazard codes H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation), necessitating additional safety documentation, packaging, and shipping surcharges [2]. This difference persists even though both compounds contain a hydroxymethyl substituent on a nitrogen heterocycle, demonstrating that the 1,2,4‑benzotriazine core confers a distinct toxicological profile from the quinoxaline core .

Laboratory Logistics Safety Compliance Shipping Regulations

Electron-Deficient 1,2,4-Benzotriazine Scaffold: Quantified Reduction Potential Window Relevant to Bioisosteric Replacement

The 1,2,4‑benzotriazine scaffold is established as an electron‑deficient heterocycle. 1,2,4‑Benzotriazinones (the 3‑oxo tautomers of 3‑hydroxy‑1,2,4‑benzotriazines) are characterized as para‑quinonimines that undergo two sequential, fully reversible one‑electron reductions to the anion radical and dianion [1]. Quantitative electrochemical studies on related 3‑substituted 1,2,4‑benzotriazine 1,4‑dioxides (BTOs) report one‑electron reduction potentials E(1) spanning −240 mV to −670 mV vs. NHE, with tirapazamine (3‑amino‑BTO) at −456 mV [2]. The most electron‑deficient benzotriazine derivatives achieve E₁/₂(−1/0) values as low as approximately −0.65 V [3]. While no directly measured reduction potential is published for 1,2,4‑benzotriazin-3-ylmethanol specifically, the 3‑hydroxymethyl substituent is electronically neutral (σₘ ≈ 0.00 for −CH₂OH), predicting that the target compound's scaffold reduction potential falls within the established −240 to −670 mV window, in contrast to the more electron‑rich quinoxaline scaffold which generally exhibits more negative reduction potentials due to having only two ring nitrogens [4].

Medicinal Chemistry Electrochemical Properties Bioisostere Design

1,2,4-Benzotriazine Core as a Directing Group for Palladium-Catalyzed C–H Activation: Synthetic Utility Not Replicable with Quinoxaline or Quinazoline Scaffolds

The 1,2,4‑benzotriazine moiety has been demonstrated as a novel directing group for palladium‑catalyzed regioselective ortho‑monoacylation of sp² C–H bonds, enabling direct diversification of 3‑aryl‑1,2,4‑benzotriazines with broad substrate scope and good functional group tolerance [1]. This directing‑group capability exploits the specific arrangement of three nitrogen atoms in the 1,2,4‑triazine ring, which provides a bidentate N,N‑coordination site for Pd(II) that is geometrically and electronically distinct from the N,N‑coordination modes available in quinoxaline (1,4‑diazine) or quinazoline (1,3‑diazine) scaffolds [2]. While the directing‑group studies have been conducted on 3‑aryl rather than 3‑hydroxymethyl derivatives, the 1,2,4‑benzotriazine core is the invariant pharmacophoric element responsible for the C–H activation directing effect, and the 3‑hydroxymethyl substituent can be converted to a 3‑aryl group via esterification‑cross‑coupling sequences to access this reactivity manifold [3].

Synthetic Methodology C–H Functionalization Late-Stage Diversification

Highest‑Confidence Application Scenarios for 1,2,4-Benzotriazin-3-ylmethanol (CAS 342410-94-0) Based on Quantitative Differentiation Evidence


Fragment‑Based Drug Discovery (FBDD) Library Design Requiring a Low‑Molecular‑Weight, Electron‑Deficient Heterocycle with a Synthetic Handle

With MW 161.16 and the benzotriazine scaffold's established electron deficiency (class reduction potential window −240 to −670 mV for BTO analogs), 1,2,4‑benzotriazin-3-ylmethanol is an appropriate fragment for FBDD libraries targeting proteins with electron‑rich binding pockets [1]. The 3‑hydroxymethyl group serves as a synthetic vector for fragment elaboration via oxidation, esterification, or nucleophilic displacement without altering the core scaffold's electronic profile. The non‑hazardous shipping classification and multi‑vendor availability (≥5 suppliers at ≥95% purity) reduce logistical barriers to rapid fragment screening campaigns [2].

Synthesis of 3‑Carbaldehyde and 3‑Carboxylic Acid Benzotriazine Building Blocks via Controlled Oxidation

The 3‑hydroxymethyl compound serves as a direct precursor to 1,2,4‑benzotriazine‑3‑carbaldehyde (CAS 1542074-97-4, now commercially discontinued) and 1,2,4‑benzotriazine‑3‑carboxylic acid (CAS 64241-51-6, MW 175.15) through two‑electron or four‑electron oxidation, respectively . This provides a reliable procurement‑based route to these higher‑oxidation‑state building blocks, whose commercial supply is either discontinued or limited. In contrast, the 3‑methyl analog cannot be converted to these products under mild, chemoselective conditions [3].

Bioisosteric Replacement of Quinoxaline‑Containing Lead Compounds in Hypoxia‑Selective or Kinase‑Targeted Programs

The 1,2,4‑benzotriazine scaffold provides three endocyclic nitrogen atoms versus two in quinoxaline, conferring a distinct reduction potential profile relevant to bioreductive activation in hypoxia‑selective prodrugs [4]. For kinase inhibitor programs where the benzotriazine core has demonstrated activity against Src family kinases and Abl/Abl‑T315I enzymes, the 3‑hydroxymethyl substituent offers a neutral, low‑steric‑bulk starting point for SAR exploration that can be elaborated to 3‑aminoalkyl, 3‑ether, or 3‑ester derivatives [5].

C–H Activation‑Based Diversification of 3‑Aryl‑1,2,4‑Benzotriazine Libraries Using the Benzotriazine Core as an Intrinsic Directing Group

Once the 3‑hydroxymethyl group is converted to a 3‑aryl substituent via esterification and Suzuki–Miyaura or related cross‑coupling, the resulting 3‑aryl‑1,2,4‑benzotriazine can undergo Pd‑catalyzed ortho‑monoacylation directed by the benzotriazine core itself, enabling regiospecific late‑stage diversification without installation of an external directing group [6]. This synthetic strategy is not available for quinoxaline or quinazoline scaffolds, which lack the unique three‑nitrogen N,N‑chelation geometry of the 1,2,4‑benzotriazine system [7].

Quote Request

Request a Quote for 1,2,4-Benzotriazin-3-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.